molecular formula C15H10F3N3O B15060468 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B15060468
M. Wt: 305.25 g/mol
InChI Key: CNFZMJDWACQNKW-UHFFFAOYSA-N
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Description

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is an organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group and the aniline moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide. The final step involves the coupling of the oxadiazole intermediate with an aniline derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The oxadiazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole ring provides additional sites for interaction with biological targets .

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-3-9(7-11)13-20-14(22-21-13)10-4-2-6-12(19)8-10/h1-8H,19H2

InChI Key

CNFZMJDWACQNKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)C3=CC(=CC=C3)N

Origin of Product

United States

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